molecular formula C4Br2Cl2F6 B13421690 1,4-Dibromo-2,3-dichlorohexafluorobutane CAS No. 375-42-8

1,4-Dibromo-2,3-dichlorohexafluorobutane

Cat. No.: B13421690
CAS No.: 375-42-8
M. Wt: 392.74 g/mol
InChI Key: PFSLUJSDDNGKIZ-UHFFFAOYSA-N
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Description

Contextualization of 1,4-Dibromo-2,3-dichlorohexafluorobutane within Halogenated Hydrocarbon Chemistry

This compound is a fully halogenated derivative of butane (B89635) with the chemical formula C4Br2Cl2F6. Its systematic IUPAC name is 1,4-dibromo-2,3-dichloro-1,1,2,3,4,4-hexafluorobutane. This compound is a notable example of a mixed-halogenated alkane, containing bromine, chlorine, and fluorine atoms. The specific arrangement of these halogens on the four-carbon chain gives rise to its distinct reactivity and properties.

The synthesis of this compound is often achieved through telomerization reactions. One documented method involves the photochemically initiated reaction of a halogenated ethane (B1197151) derivative with a fluoroalkene. Specifically, the reaction of 1,2-dibromo-1,1-dichloro-2,2-difluoroethane with chlorotrifluoroethylene (B8367) under UV radiation has been shown to yield this compound. fluoromart.com Another synthetic approach involves the radical addition of 1,2-dibromo-1-chlorotrifluoroethane to chlorotrifluoroethylene. researchgate.netresearchgate.net These synthetic routes highlight the role of radical reactions in the formation of complex perhalogenated alkanes.

Below is a table summarizing the key identifiers and properties of this compound.

PropertyValue
IUPAC Name 1,4-dibromo-2,3-dichloro-1,1,2,3,4,4-hexafluorobutane
CAS Number 375-42-8
Molecular Formula C4Br2Cl2F6
Molecular Weight 392.75 g/mol
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Density Not specified in available literature

Research Significance and Interdisciplinary Relevance of this compound Studies

The primary research significance of this compound lies in its role as a key intermediate in the synthesis of other valuable fluorinated compounds, particularly perfluoro-1,3-butadiene. fluoromart.comgoogle.com This conversion is typically achieved through a dehalogenation reaction, often using zinc powder. google.comgoogle.com Perfluoro-1,3-butadiene is a valuable monomer in the production of specialty fluoropolymers and elastomers. These polymers are known for their exceptional thermal stability and chemical resistance, finding applications in harsh environments such as in the aerospace and chemical processing industries.

The interdisciplinary relevance of studies on this compound extends into materials science. The unique properties imparted by fluorine atoms, such as high thermal stability, chemical inertness, and specific optical and electrical properties, make fluorinated compounds highly desirable for advanced materials. numberanalytics.com The synthesis of novel fluoropolymers from monomers derived from compounds like this compound is an active area of research. These materials have potential applications in electronics, optoelectronics, and as high-performance coatings. rsc.org

Furthermore, the study of perhalogenated compounds like this compound contributes to a fundamental understanding of the chemistry of highly halogenated molecules. Research into their synthesis, reactivity, and physical properties provides valuable data for computational chemistry and for the design of new functional materials with tailored properties.

The table below outlines the key areas of research and interdisciplinary relevance for this compound.

Field of ResearchSignificance and Relevance of this compound
Organic Synthesis Serves as a crucial intermediate for the synthesis of perfluoro-1,3-butadiene. fluoromart.comgoogle.com
Polymer Chemistry Its derivative, perfluoro-1,3-butadiene, is a monomer for specialty fluoropolymers. ontosight.ai
Materials Science Contributes to the development of high-performance fluorinated materials with enhanced thermal and chemical stability. numberanalytics.com
Chemical Research Provides insights into the reactivity and properties of complex perhalogenated alkanes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

375-42-8

Molecular Formula

C4Br2Cl2F6

Molecular Weight

392.74 g/mol

IUPAC Name

1,4-dibromo-2,3-dichloro-1,1,2,3,4,4-hexafluorobutane

InChI

InChI=1S/C4Br2Cl2F6/c5-3(11,12)1(7,9)2(8,10)4(6,13)14

InChI Key

PFSLUJSDDNGKIZ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)Br)(F)Cl)(C(F)(F)Br)(F)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 1,4 Dibromo 2,3 Dichlorohexafluorobutane and Its Analogs

Direct Halogenation Strategies for the Synthesis of 1,4-Dibromo-2,3-dichlorohexafluorobutane

Direct halogenation represents a fundamental approach for the synthesis of polyhalogenated alkanes. This strategy typically involves the addition of halogens across the double bond of an unsaturated precursor. In the context of analogs of this compound, the direct halogenation of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes serves as a key example.

Halogen Exchange Reactions in the Preparation of this compound

Halogen exchange (Halex) reactions provide an alternative pathway for the synthesis of mixed halogenated compounds, where one halogen atom in a precursor is substituted for another. researchgate.net This method is particularly useful when direct halogenation is not feasible or lacks selectivity. The Finkelstein reaction, a classic example of a Halex reaction, typically involves the exchange of chloride or bromide with iodide.

In the synthesis of complex molecules like this compound, a precursor containing other halogens (e.g., iodine) or even other leaving groups could potentially be converted to the desired product. For instance, alkyl chlorides can be transformed into the corresponding bromides. societechimiquedefrance.fr The efficiency of such reactions often depends on the relative bond strengths of the carbon-halogen bonds and the reaction conditions, including the choice of solvent and the nature of the halide salt used. researchgate.netsocietechimiquedefrance.fr While specific examples detailing the synthesis of this compound via halogen exchange are not prevalent in the reviewed literature, the general principles are applicable to the synthesis of highly fluorinated and halogenated alkanes. societechimiquedefrance.fr Regioselective halogen-metal exchange reactions followed by quenching with an electrophilic halogen source also represent a potential, albeit more complex, strategy. organic-chemistry.orgmdpi.com

Halogenation/Dehydrohalogenation Cascade Approaches towards this compound

Cascade reactions, which involve two or more sequential transformations in a single pot, offer an efficient route to complex molecules from simpler starting materials. A halogenation/dehydrohalogenation cascade is a powerful tool for synthesizing functionalized haloolefins, which can be precursors to saturated polyhalogenated systems. beilstein-journals.orgsemanticscholar.org

The synthesis of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes via direct halogenation of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes is the first step in such a cascade. beilstein-journals.orgsemanticscholar.orgnih.gov The resulting saturated dibromo- or chloro-iodo-butanes can then undergo dehydrohalogenation upon treatment with a base to form various haloolefins. beilstein-journals.orgsemanticscholar.org For example, the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) with potassium hydroxide (B78521) leads to a mixture of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers. beilstein-journals.orgsemanticscholar.org This cascade approach is valuable for creating a library of bistrifluoromethyl-containing haloolefins, which can undergo further transformations, including subsequent halogenation, to access a wider range of polyhalogenated butanes. beilstein-journals.org

Stereochemical Control and Isomer-Specific Synthesis of this compound

The central C2-C3 bond in this compound contains two stereocenters, meaning the molecule can exist as different stereoisomers (diastereomers and enantiomers). Controlling the stereochemical outcome of a reaction is a significant challenge in synthetic chemistry.

In the synthesis of related 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes, it has been observed that the direct halogenation of hexafluorobut-2-ene results in a mixture of stereoisomers. beilstein-journals.orgsemanticscholar.org Specifically, both the synthesis of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane and 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane yielded a 2:1 ratio of stereoisomers. beilstein-journals.orgsemanticscholar.org This lack of stereocontrol indicates that the halogenation proceeds through an intermediate that allows for the formation of multiple stereochemical configurations. Achieving isomer-specific synthesis would likely require the development of stereoselective catalysts or the use of chiral precursors or auxiliaries, which can direct the approach of the incoming halogen. mdpi.comresearchgate.net The separation of these isomers often requires chromatographic techniques, which can be challenging on a preparative scale.

Development of Novel Precursor Compounds and Optimized Reaction Conditions for this compound

The selection of appropriate precursors and the optimization of reaction conditions are crucial for developing efficient and selective syntheses. Commercially available (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes have been identified as valuable and versatile starting materials for the synthesis of various polyhalogenated butane (B89635) analogs. beilstein-journals.orgsemanticscholar.orgresearchgate.net

The conditions for the subsequent dehydrohalogenation step have been systematically studied. The reaction of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with various bases has been investigated to optimize the formation of the corresponding halo-olefin. The choice of base and solvent significantly impacts the reaction outcome.

Table 1: Reaction of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with Various Bases researchgate.net

EntrySolventBase (equivalents)Conditions (°C/h)Conversion (%)
1CH2Cl2iPr2NEt (1.3)25/24<5
2CH2Cl2DBU (1.3)25/24100
3H2OKOH (1.3)25/24100

Data sourced from a study on the dehydrohalogenation of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. researchgate.net

As shown in the table, strong bases like DBU and KOH in suitable solvents lead to complete conversion, while a weaker base like Hünig's base (iPr2NEt) is largely ineffective under the same conditions. researchgate.net Optimization of such conditions is a key aspect of developing practical synthetic routes.

Mechanistic Elucidation of Reactivity and Transformation Pathways of 1,4 Dibromo 2,3 Dichlorohexafluorobutane

Fundamental Reaction Mechanisms of Polyhalogenated Butanes

The chemical behavior of 1,4-Dibromo-2,3-dichlorohexafluorobutane is governed by the principles that apply to polyhalogenated alkanes. The butane (B89635) backbone is heavily substituted with electronegative halogen atoms (bromine, chlorine, and fluorine), which significantly polarizes the carbon-halogen and carbon-carbon bonds. The carbon-bromine bonds are the longest and weakest, making them the most likely sites for initial reaction, either through homolytic (radical) or heterolytic (ionic) cleavage.

Radical reactions are a cornerstone of alkane chemistry, typically initiated by heat or UV light. libretexts.org In this compound, the carbon-bromine (C-Br) bond is substantially weaker than the carbon-chlorine (C-Cl), carbon-fluorine (C-F), and carbon-carbon (C-C) bonds, making it the most susceptible to homolytic cleavage.

Initiation of radical reactions would involve the breaking of a C-Br bond to form a bromine radical and a polyhalogenated butyl radical.

Initiation Step: C4Br2Cl2F6 + Energy → •C4BrCl2F6 + Br•

The resulting highly substituted carbon radical is stabilized by the presence of adjacent halogens. Propagation steps could then involve this radical abstracting an atom from another molecule or reacting with other radical species. ucr.edu Due to the high reactivity of radicals, such reactions can sometimes lead to a mixture of products, including polyhalogenated species if a halogenating agent is present. ic.ac.ukmissouri.edu Controlling the reaction conditions, such as the ratio of reactants, is crucial to favor monohalogenation or polyhalogenation. ic.ac.ukchemistrysteps.com

Table 1: Average Bond Dissociation Enthalpies

Bond Average Enthalpy (kJ/mol)
C-H 413
C-F 485
C-Cl 339
C-Br 285
C-I 213

This table provides context for the relative reactivity of different carbon-halogen bonds in radical processes. The C-Br bond is significantly weaker than C-Cl and C-F, indicating it is the most likely site for radical initiation.

The carbon atoms in this compound are electrophilic due to the strong inductive effect of the attached halogens. science-revision.co.uksavemyexams.com This makes the compound susceptible to attack by nucleophiles, resulting in substitution reactions where a halogen is replaced. cognitoedu.org The bromine atoms serve as excellent leaving groups compared to chlorine and especially fluorine, whose corresponding bond to carbon is very strong. chemguide.co.uk

Nucleophilic substitution reactions can proceed via two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular). science-revision.co.uk

SN2 Mechanism: This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. science-revision.co.uk For this compound, the bulky halogen atoms (F, Cl, Br) create significant steric hindrance around the primary carbons (C1 and C4), which might slow down an SN2 reaction.

SN1 Mechanism: This pathway involves the formation of a carbocation intermediate after the leaving group departs. chemguide.co.uk The stability of this intermediate is key. While the primary carbocations at C1 and C4 would be inherently unstable, the presence of α-fluorine and β-chlorine atoms would further destabilize them through inductive effects, making the SN1 pathway less likely under most conditions.

Common nucleophiles used in these reactions include hydroxide (B78521) ions (OH-), cyanide ions (CN-), and ammonia (B1221849) (NH3), which would lead to the formation of alcohols, nitriles, and amines, respectively. science-revision.co.uksavemyexams.com

The synthesis of this compound likely proceeds from an unsaturated precursor, such as a derivative of butene or butadiene. A plausible synthetic route is the electrophilic addition of a halogen or interhalogen compound across a double bond. For instance, the reaction could start from 2,3-dichlorohexafluoro-1,3-butadiene. The addition of bromine (Br2) across the two double bonds would yield the target compound.

Electrophilic addition to alkenes is a fundamental reaction where the π-bond of the alkene acts as a nucleophile, attacking an electrophile. ic.ac.uk The mechanism typically proceeds through a cyclic halonium ion intermediate or a carbocation, which is then attacked by a nucleophile (in this case, a bromide ion). The presence of electron-withdrawing chloro- and fluoro- groups on the precursor alkene would deactivate the double bond towards electrophilic attack, likely requiring harsh reaction conditions.

Stereoselectivity and Regioselectivity in Reactions Involving this compound

Regioselectivity refers to the preference of a reaction to occur at a particular site in a molecule. wikipedia.org In reactions of this compound, the primary sites for both radical and nucleophilic attack are the carbon atoms bonded to bromine, due to the C-Br bond being the weakest and bromine being the best leaving group among the halogens present. Therefore, reactions are highly regioselective for the C1 and C4 positions. chemistrysteps.comyoutube.com

Catalytic Approaches to Enhance Reactivity and Selectivity of this compound Transformations

The inherent reactivity of the C-Br bonds in this compound can be harnessed and controlled using catalysis. Transition metal catalysts, particularly those based on palladium, are widely used for forming carbon-carbon bonds via cross-coupling reactions with polyhalogenated compounds.

For example, a Suzuki-Miyaura coupling reaction could potentially be employed. In such a reaction, a palladium catalyst facilitates the coupling of the polyhalogenated butane (acting as the electrophile) with an organoboron compound (the nucleophile). nih.gov This would allow for the selective replacement of the bromine atoms with alkyl or aryl groups. The choice of ligand on the palladium catalyst is crucial for achieving high yield and selectivity.

Table 2: Potential Catalytic Transformations

Reaction Type Catalyst System (Example) Potential Product
Suzuki-Miyaura Coupling Pd(OAc)2 / Ad2PⁿBu 1-Aryl-4-bromo-2,3-dichlorohexafluorobutane
Reductive Dehalogenation Transition Metal Salts / NaBH4 1-Bromo-2,3-dichlorohexafluorobutane

This table illustrates hypothetical catalytic applications to modify this compound, enhancing its synthetic utility.

Investigations of Strain-Release Reactivity in Fluorinated Systems Relevant to Butane Derivatives

While this compound is an acyclic, flexible molecule, the study of strained fluorinated systems like fluorinated cyclobutanes and bicyclo[1.1.0]butanes provides valuable insight into C-F and C-C bond reactivity. nih.govrsc.org These strained rings undergo unique strain-release reactions, often initiated by radical species, to form functionalized cyclobutane (B1203170) derivatives. nih.govchemrxiv.org

For instance, the addition of radicals across the central bond of bicyclo[1.1.0]butanes is a powerful method for synthesizing densely functionalized cyclobutanes. nih.govnih.gov The high degree of p-character in the central C-C bond of these systems makes them susceptible to radical attack. Studying the mechanisms and selectivity of these strain-release functionalizations can inform predictions about the behavior of complex polyhalogenated systems like this compound, particularly concerning the stability and subsequent reaction pathways of radical intermediates formed along its carbon backbone. pitt.edu

Sophisticated Spectroscopic and Analytical Techniques for Structural and Mechanistic Studies of 1,4 Dibromo 2,3 Dichlorohexafluorobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of 1,4-Dibromo-2,3-dichlorohexafluorobutane. Due to the presence of fluorine, ¹⁹F NMR is particularly informative, providing distinct signals for the fluorine atoms in different chemical environments within the molecule. The chemical shifts in ¹⁹F NMR are highly sensitive to the surrounding electron density, which is significantly influenced by the adjacent bromine and chlorine atoms.

In a research context, NMR spectroscopy is also a powerful tool for real-time reaction monitoring. By acquiring spectra at regular intervals, chemists can track the consumption of reactants and the formation of this compound, as well as any intermediates or byproducts. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and purity.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift Range (ppm)Predicted Multiplicity
¹⁹F-50 to -80Complex Multiplets
¹³C100 to 130Complex Multiplets

Note: These are predicted values and actual experimental data may vary.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of this compound. The calculated molecular weight of this compound is approximately 392.74 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₄Br₂Cl₂F₆.

The isotopic distribution pattern in the mass spectrum is a key feature for identifying this compound. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This results in a characteristic and complex isotopic cluster for the molecular ion peak, which can be simulated and compared with the experimental data for confident identification.

Electron ionization (EI) is a common technique used in mass spectrometry that causes the molecule to fragment in a predictable manner. While a detailed experimental fragmentation pattern for this compound is not publicly documented, general principles of mass spectrometry of halogenated compounds can be applied to predict its behavior. The fragmentation would likely involve the cleavage of carbon-carbon, carbon-bromine, and carbon-chlorine bonds. The relative abundance of the fragment ions provides valuable information about the stability of different parts of the molecule.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

Fragment IonPredicted m/z
[C₄BrCl₂F₆]⁺313, 315, 317
[C₂BrClF₃]⁺196, 198, 200
[CF₂Br]⁺129, 131
[CFCl]⁺66, 68

Note: m/z values correspond to the most abundant isotopes. The actual spectrum would show complex isotopic patterns.

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization and Reaction Pathway Analysis

The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹ and are usually the most intense bands in the IR spectrum. The C-Cl stretching vibrations are found in the 600-800 cm⁻¹ range, while the C-Br stretches occur at lower frequencies, typically between 500 and 600 cm⁻¹. The presence and specific positions of these bands can confirm the presence of the different halogen atoms in the molecule.

In mechanistic studies, IR and Raman spectroscopy can be used to follow the progress of a reaction by monitoring the disappearance of vibrational bands corresponding to the reactants and the appearance of bands associated with the product, this compound. This can provide insights into the reaction pathway and the formation of any transient species.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-F Stretch1000 - 1400
C-Cl Stretch600 - 800
C-Br Stretch500 - 600
C-C Stretch900 - 1200

Note: These are general ranges for the respective bond types.

Advanced Chromatographic Methods for Purification and Purity Assessment in Research Settings

In a research environment, obtaining highly pure samples of this compound is crucial for accurate spectroscopic analysis and further reactivity studies. Advanced chromatographic techniques are employed for both the purification of the crude product and the assessment of its purity.

Gas chromatography (GC) is a powerful technique for separating volatile compounds. Given the likely volatility of this compound, GC coupled with a suitable detector, such as a mass spectrometer (GC-MS), is an excellent method for both separating it from impurities and confirming its identity. The retention time in GC is a characteristic property of the compound under specific conditions and can be used for identification.

High-performance liquid chromatography (HPLC) is another versatile separation technique that can be used for the purification of this compound. By selecting an appropriate stationary phase (e.g., a non-polar C18 column for reversed-phase chromatography) and a suitable mobile phase, the target compound can be effectively separated from starting materials, byproducts, and other impurities. The purity of the collected fractions can then be assessed by re-injecting a small aliquot into the HPLC system or by other analytical techniques.

The choice between GC and HPLC would depend on the volatility and thermal stability of the compound and its impurities. For a comprehensive purity assessment, it is often beneficial to use multiple analytical techniques to ensure the absence of any co-eluting impurities.

Computational Chemistry and Theoretical Modeling of 1,4 Dibromo 2,3 Dichlorohexafluorobutane

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are founded on the principles of quantum mechanics, applying them to chemical systems to elucidate electronic structure and predict molecular properties. jocpr.comwikipedia.org The primary goal is to solve the Schrödinger equation for a molecule, which describes the wave function of its electrons and nuclei. jocpr.com For a molecule like 1,4-Dibromo-2,3-dichlorohexafluorobutane, these calculations provide fundamental insights into its intrinsic properties.

A crucial output of these calculations is the optimized molecular geometry. By finding the minimum energy arrangement of the atoms on the potential energy surface, quantum chemistry methods can predict equilibrium bond lengths, bond angles, and dihedral angles. jocpr.comlsu.edu This process, known as geometry optimization, reveals the most stable three-dimensional structure of the molecule. lsu.edutaltech.ee For this compound, this would involve determining the precise lengths of the C-C, C-F, C-Cl, and C-Br bonds, as well as the angles between them, offering a detailed structural portrait.

The table below illustrates the types of geometric parameters that would be determined through such calculations.

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond LengthC1C2Calculated Value (Å)
Bond LengthC2C3Calculated Value (Å)
Bond LengthC2ClCalculated Value (Å)
Bond LengthC1BrCalculated Value (Å)
Bond LengthC1FCalculated Value (Å)
Bond AngleC1C2C3Calculated Value (°)
Bond AngleClC2C3Calculated Value (°)
Dihedral AngleBrC1C2ClCalculated Value (°)

Note: This table is illustrative. Specific values would require dedicated quantum chemical calculations.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Spectroscopic Parameters

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. imgroupofresearchers.com Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which is a simpler quantity to compute. imgroupofresearchers.com This approach provides a balance between accuracy and computational cost, making it suitable for studying larger molecules like this compound.

Reactivity Prediction: DFT is extensively used to predict the chemical reactivity of molecules. researchgate.netnih.gov By calculating various "reactivity descriptors," scientists can understand how a molecule will interact with other chemical species. researchgate.netresearchgate.net Key parameters include:

HOMO-LUMO Energy Gap (Eg): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of molecular reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

Chemical Potential (µ): This descriptor relates to the "escaping tendency" of electrons from a system.

Chemical Hardness (η): This measures the resistance of a molecule to change its electron distribution. researchgate.net The "maximum hardness principle" suggests that stable molecules tend to have a large HOMO-LUMO gap and thus greater hardness. researchgate.net

Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons.

Spectroscopic Parameters: DFT is also a powerful tool for predicting various spectroscopic properties. acs.org By calculating the vibrational frequencies of a molecule, theoretical infrared (IR) and Raman spectra can be generated. lsu.eduacs.org These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to help interpret complex experimental results. acs.org For this compound, DFT could predict the characteristic vibrational modes associated with C-F, C-Cl, and C-Br stretching and bending, aiding in its spectroscopic identification.

Conformational Analysis and Isomeric Energetics of this compound

Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt through rotation around its single bonds. libretexts.org These different arrangements are not isomers, as they can interconvert without breaking bonds. libretexts.org Each conformation has a specific potential energy, and understanding the relative energies of these conformers is crucial for predicting the molecule's preferred shape and physical properties. taltech.eelibretexts.org

The central C2-C3 bond in this compound is a key axis of rotation. As this bond rotates, the bulky substituents (-CF2Br, -Cl, and -F) on each carbon will interact with each other, leading to different energy levels. The primary factors influencing conformational stability are:

Steric Interactions: Repulsive forces that occur when bulky groups are forced into close proximity. libretexts.org

Torsional Strain: The energy cost associated with eclipsed (aligned) bonds as opposed to more stable staggered arrangements. libretexts.org

Using computational methods, a potential energy surface can be generated by systematically rotating the C2-C3 dihedral angle and calculating the energy at each step. taltech.ee This analysis would identify the energy minima, which correspond to stable conformers (e.g., anti and gauche), and the energy maxima, which represent transition states between them. ucsb.edu For this compound, this would reveal which spatial arrangement of the bromine and chlorine atoms is most energetically favorable.

The table below describes the principal staggered conformations that could be analyzed.

ConformerDihedral Angle (Br-C1-C2-Cl)DescriptionRelative Energy (Illustrative)
Anti~180°The bulkiest groups are positioned opposite each other, minimizing steric strain.Lowest
Gauche~60°The bulkiest groups are adjacent to each other, leading to some steric interaction.Higher

Note: The relative energies are illustrative and would need to be quantified by specific calculations.

Molecular Dynamics Simulations for Investigating Intermolecular Interactions and Reaction Dynamics

While quantum chemical methods typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide a way to study the motion and interactions of molecules over time. wikipedia.org MD simulations model atoms as balls and bonds as springs, applying the laws of classical mechanics to simulate their movements. taltech.ee

For this compound, MD simulations can be used to investigate several key areas:

Intermolecular Interactions: By simulating a system containing many molecules of the compound, MD can reveal how they interact with each other in a condensed phase (liquid or solid). This is crucial for understanding bulk properties like density, viscosity, and solvation behavior. The simulations can characterize non-covalent interactions, such as halogen bonding, which are significant for highly halogenated compounds. mdpi.comresearchgate.netnih.gov

Reaction Dynamics: MD can be used to model the pathway of a chemical reaction, showing how reactant molecules approach each other, form a transition state, and evolve into products. nih.gov This provides a dynamic picture that complements the static view from potential energy surface calculations.

Solvent Effects: Simulations can place the molecule in a box of solvent molecules (e.g., water or an organic solvent) to study how the solvent influences its conformation and reactivity. ornl.gov Hybrid methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed for greater accuracy, treating the reacting molecule with quantum mechanics and the surrounding solvent with classical mechanics. nih.gov

Through these simulations, researchers can gain a deeper understanding of how this compound behaves in a realistic chemical environment, bridging the gap between theoretical calculations on an isolated molecule and its real-world properties.

Strategic Applications of 1,4 Dibromo 2,3 Dichlorohexafluorobutane in Advanced Organic Synthesis and Materials Science

Role as a Building Block for Fluorinated Polymers and Oligomers

Theoretically, 1,4-Dibromo-2,3-dichlorohexafluorobutane could serve as a valuable monomer or building block for the synthesis of novel fluorinated polymers and oligomers. The presence of two bromine atoms at the terminal positions of the butane (B89635) chain offers reactive sites for polymerization reactions. These polymers would be characterized by a high degree of halogenation, which could impart desirable properties such as thermal stability, chemical resistance, and low surface energy.

The incorporation of chlorine and fluorine atoms along the backbone of the resulting polymer would further enhance these properties. The bulky halogen atoms would restrict chain mobility, potentially leading to materials with high glass transition temperatures and rigidity. The specific type of polymerization would depend on the reaction conditions and co-monomers used. For instance, dehalogenation reactions could lead to the formation of unsaturated linkages, which could then be polymerized.

Table 1: Potential Properties of Fluorinated Polymers Derived from this compound

PropertyPotential CharacteristicRationale
Thermal Stability HighPresence of strong C-F and C-Cl bonds
Chemical Resistance ExcellentSteric shielding by halogen atoms
Surface Energy LowHigh fluorine content
Dielectric Constant LowPresence of electronegative fluorine atoms
Refractive Index Potentially highPresence of heavier bromine and chlorine atoms

Utilization in the Synthesis of Complex Organic Molecules

The difunctional nature of this compound makes it a potential precursor for the synthesis of a variety of complex organic molecules. The bromine atoms can be substituted or eliminated to introduce other functional groups, paving the way for the construction of intricate molecular architectures.

Precursor in Pharmaceutical Synthesis Research

In the realm of pharmaceutical research, the introduction of fluorinated and chlorinated moieties can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. This compound could, in principle, be used to introduce a C4 hexafluorodichloro building block into a larger, biologically active molecule. The bromine atoms could be displaced by nucleophiles, or the compound could undergo organometallic coupling reactions to form new carbon-carbon bonds.

Intermediate in Agrochemicals Research and Development

Similar to pharmaceuticals, the incorporation of halogenated fragments is a common strategy in the design of modern agrochemicals to enhance their efficacy and environmental persistence. This compound could serve as a starting material for the synthesis of novel pesticides, herbicides, or fungicides. The specific arrangement of halogens on the butane backbone could lead to unique biological activities.

Construction of Specialty Chemicals and Advanced Materials

The unique combination of different halogen atoms in this compound suggests its potential use in the synthesis of specialty chemicals and advanced materials. For example, it could be a precursor for:

Fluorinated Surfactants: By replacing the bromine atoms with hydrophilic groups, amphiphilic molecules with a highly fluorinated tail could be synthesized.

Specialty Solvents: Its halogenated nature suggests it could be a dense, non-flammable solvent with unique solubility characteristics.

Building Blocks for Liquid Crystals: The rigid, rod-like shape of the molecule, after suitable modification, might be useful in the design of liquid crystalline materials.

Derivatization Studies for Functionalization and Diversification of this compound

The reactivity of the carbon-bromine bonds is key to the functionalization and diversification of this compound. A range of chemical transformations could be envisioned to create a library of new compounds with tailored properties.

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeReagentsPotential Product
Nucleophilic Substitution R-OH, R-SH, R-NH2Ethers, thioethers, amines
Grignard Reagent Formation MgOrganomagnesium halides
Coupling Reactions Organometallic reagentsAlkylated or arylated butanes
Elimination Reactions BaseDienes
Reduction Reducing agents (e.g., LiAlH4)2,3-dichlorohexafluorobutane

These derivatization studies would be crucial in exploring the full potential of this compound as a versatile building block in various fields of chemistry. Each new derivative would possess a unique set of properties, opening up new avenues for research and application.

Future Perspectives and Emerging Research Avenues for 1,4 Dibromo 2,3 Dichlorohexafluorobutane

Exploration of Green Chemistry Methodologies in the Synthesis of Halogenated Butanes

The synthesis of halogenated hydrocarbons has traditionally relied on methods that are often energy-intensive and can generate hazardous waste. The principles of green chemistry offer a paradigm shift, aiming to reduce the environmental footprint of chemical processes. For halogenated butanes like 1,4-Dibromo-2,3-dichlorohexafluorobutane, future research will likely focus on several key areas of green chemistry.

One promising avenue is the development of solvent-free or greener solvent systems. Traditional syntheses of similar compounds often employ chlorinated solvents, which pose environmental and health risks. Research into the use of supercritical fluids, ionic liquids, or bio-based solvents could significantly improve the sustainability of the synthesis process. Another critical area is the use of safer and more efficient halogenating agents. The development of solid-supported reagents or in-situ generation of halogens could minimize the risks associated with handling and transporting toxic and corrosive materials.

Furthermore, energy efficiency is a cornerstone of green chemistry. The exploration of microwave-assisted or sonochemical methods for the synthesis of halogenated butanes could lead to significantly reduced reaction times and energy consumption compared to conventional heating methods. These techniques can also enhance reaction selectivity, leading to higher yields and fewer byproducts.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Halogenated Compounds

FeatureTraditional SynthesisGreen Chemistry Approach
Solvents Chlorinated solvents (e.g., CCl4, CHCl3)Supercritical CO2, ionic liquids, water, solvent-free conditions
Halogenating Agents Elemental halogens (e.g., Br2, Cl2)N-halosuccinimides, hydrohalic acids with oxidants
Energy Source Conventional heating (oil baths, heating mantles)Microwave irradiation, ultrasound
Catalysis Stoichiometric reagents, harsh acid/base catalystsBiocatalysts, phase-transfer catalysts, recyclable catalysts
Waste Generation High E-factor (Environmental Factor)Low E-factor, atom-economical reactions

Integration into Flow Chemistry and Automated Synthesis Platforms for this compound

The transition from batch to continuous flow manufacturing represents a significant leap forward in chemical synthesis, offering enhanced safety, efficiency, and scalability. For a compound like this compound, the integration of its synthesis into flow chemistry platforms holds considerable promise. Flow reactors, with their high surface-area-to-volume ratios, allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control is particularly advantageous for highly exothermic halogenation reactions, minimizing the risk of thermal runaways and improving product selectivity.

Automated synthesis platforms, which combine flow chemistry with real-time monitoring and feedback control, could further revolutionize the production of this compound. These systems can optimize reaction conditions on the fly, leading to higher yields and purity. Moreover, the modular nature of flow chemistry setups allows for the seamless integration of multiple reaction steps, including purification, into a single continuous process. This not only streamlines the manufacturing process but also reduces the need for manual handling of intermediates.

Novel Catalytic Systems for Selective Transformations of this compound

The development of novel catalytic systems is paramount for unlocking the full synthetic potential of this compound. The presence of multiple reactive sites—two bromine and two chlorine atoms—on the butane (B89635) backbone presents both a challenge and an opportunity for selective chemical transformations. Future research is expected to focus on catalysts that can differentiate between these halogen atoms, enabling regioselective and chemoselective reactions.

For instance, transition-metal catalysts, particularly those based on palladium, copper, and nickel, could be developed for selective cross-coupling reactions. This would allow for the targeted replacement of one or more halogen atoms with a wide range of functional groups, opening up pathways to novel derivatives with tailored properties. Photocatalysis and electrocatalysis are also emerging as powerful tools for activating carbon-halogen bonds under mild conditions, offering a more sustainable alternative to traditional thermal methods.

Table 2: Potential Catalytic Transformations of this compound

Reaction TypeCatalyst SystemPotential Product Class
Cross-Coupling Palladium-based catalysts (e.g., Pd(PPh3)4)Arylated or alkylated butanes
Carbonylation Cobalt or rhodium carbonylsCarboxylic acid or ester derivatives
Reductive Dehalogenation Nickel or zinc-based catalystsPartially or fully dehalogenated butanes
Oxidative Addition Platinum or iridium complexesOrganometallic intermediates

Potential for Further Structural Modification and Bioisosteric Replacements in Academic Research

In the realm of academic research, particularly in medicinal chemistry and materials science, the highly fluorinated and halogenated structure of this compound serves as an intriguing scaffold for further modification. The introduction of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of organic molecules.

One area of exploration is the use of this compound as a building block for the synthesis of novel bioactive molecules. The selective replacement of its halogen atoms could lead to the creation of libraries of compounds for screening against various biological targets. The concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is particularly relevant. For example, a bromine atom could be replaced with a trifluoromethyl group to modulate a compound's biological activity.

In materials science, the dense and highly halogenated nature of this compound could be exploited in the design of new polymers or liquid crystals with unique properties, such as high refractive indices or thermal stability. The ability to selectively functionalize the butane backbone would allow for the fine-tuning of these material properties.

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